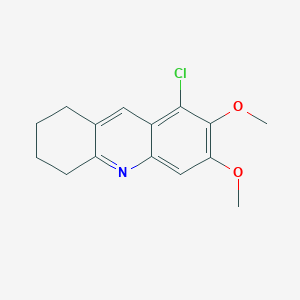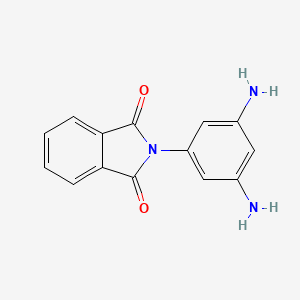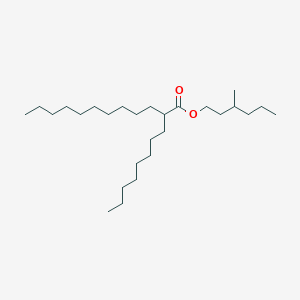
3-Methylhexyl 2-octyldodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylhexyl 2-octyldodecanoate is an ester compound formed from the reaction between 3-methylhexanol and 2-octyldodecanoic acid. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylhexyl 2-octyldodecanoate typically involves the esterification reaction between 3-methylhexanol and 2-octyldodecanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can produce large quantities of the ester efficiently. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylhexyl 2-octyldodecanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into 3-methylhexanol and 2-octyldodecanoic acid.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohol, acid or base catalyst.
Reduction: Lithium aluminum hydride, dry ether.
Major Products Formed
Hydrolysis: 3-Methylhexanol and 2-octyldodecanoic acid.
Transesterification: New ester and alcohol.
Reduction: 3-Methylhexanol and 2-octyldodecanol.
Wissenschaftliche Forschungsanwendungen
3-Methylhexyl 2-octyldodecanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential use in biological systems due to its biocompatibility.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties
Wirkmechanismus
The mechanism of action of 3-methylhexyl 2-octyldodecanoate involves its interaction with biological membranes. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can enhance the absorption of active pharmaceutical ingredients .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A common ester used as a solvent in various applications.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Isopropyl butyrate: Used in perfumes and cosmetics.
Uniqueness
3-Methylhexyl 2-octyldodecanoate is unique due to its long alkyl chains, which provide it with distinct physical and chemical properties. These properties make it particularly useful in applications requiring high hydrophobicity and stability .
Eigenschaften
CAS-Nummer |
189366-58-3 |
|---|---|
Molekularformel |
C27H54O2 |
Molekulargewicht |
410.7 g/mol |
IUPAC-Name |
3-methylhexyl 2-octyldodecanoate |
InChI |
InChI=1S/C27H54O2/c1-5-8-10-12-14-15-17-19-22-26(21-18-16-13-11-9-6-2)27(28)29-24-23-25(4)20-7-3/h25-26H,5-24H2,1-4H3 |
InChI-Schlüssel |
QQPJOLMASPQNQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(CCCCCCCC)C(=O)OCCC(C)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-{[4-(Hydroxyamino)-6-(octyloxy)pyrimidin-2-yl]amino}octan-1-ol](/img/structure/B14242138.png)
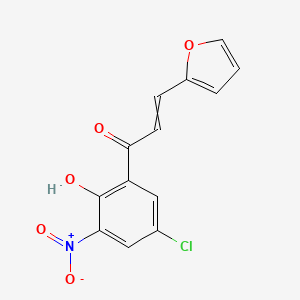
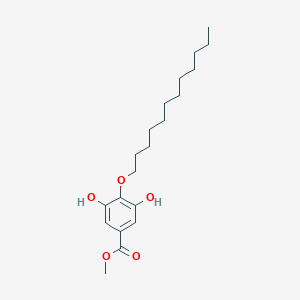
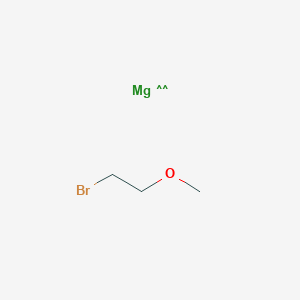
![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane)](/img/structure/B14242166.png)

![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14242180.png)
![3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14242184.png)
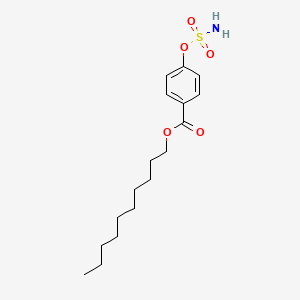
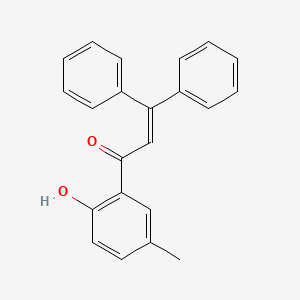
![N-[4-[2-Ethyl-4-(2-thienyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14242213.png)
